2-(Benzylamino)-2-cyclobutylacetamide
Overview
Description
The compound “2-(Benzylamino)-2-cyclobutylacetamide” appears to contain a benzylamino group and a cyclobutyl group, both attached to an acetamide group. The benzylamino group consists of a benzene ring attached to an amino group, which can participate in various chemical reactions due to its ability to donate a pair of electrons. The cyclobutyl group is a type of cycloalkane with a four-membered ring, and acetamide is a functional group consisting of an acetyl group single-bonded to an amine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space, and their connectivity. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzylamino and acetamide groups. The benzylamino group could potentially engage in reactions typical of aromatic amines, while the acetamide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
- Role of 2-(Benzylamino)-2-cyclobutylacetamide :
Alzheimer’s Disease Research
Bioluminescence Imaging
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
Similar compounds like ambmp have been found to disrupt tubulin polymerization . This disruption can lead to cell cycle arrest and apoptosis, which is a desired outcome in the treatment of cancer .
Biochemical Pathways
Compounds that target tubulin typically affect the microtubule dynamics, which is a crucial component of the cell division process .
Pharmacokinetics
The two-compartment pharmacokinetic model is often used to describe the adme properties of similar compounds .
Result of Action
Similar compounds that target tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)-2-cyclobutylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(11-7-4-8-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMSNUPWNBYPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)N)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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